Ethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
- Ethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a fused triazolopyrimidine ring system.
- Its molecular formula is C23H20ClN5O2S.
- This compound exhibits interesting biological activities and has potential applications in various fields.
Preparation Methods
- Synthetic routes for this compound involve the condensation of appropriate starting materials.
- One method involves the reaction of 2-chlorobenzylamine with ethyl 2-amino-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate in the presence of a suitable base.
- Industrial production methods may vary, but efficient and scalable synthetic routes are essential for large-scale production.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the triazolopyrimidine ring could yield different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial agent due to its activity against plant pathogenic bacteria .
Drug Discovery: Its unique structure may inspire the design of novel drugs targeting specific pathways.
Agriculture: Investigating its use as an agrochemical to combat plant diseases.
Biological Studies: Studying its effects on cellular processes.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- It likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to understand its mode of action.
Comparison with Similar Compounds
- Similar compounds include other triazolopyrimidines, but this specific ethyl ester derivative stands out due to its unique substitution pattern.
- Notable similar compounds: [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- and related derivatives .
Properties
Molecular Formula |
C22H21ClN4O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-29-20(28)18-14(2)24-21-25-22(30-13-16-11-7-8-12-17(16)23)26-27(21)19(18)15-9-5-4-6-10-15/h4-12,19H,3,13H2,1-2H3,(H,24,25,26) |
InChI Key |
WPMVRLFCYFJDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=CC=C3)SCC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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